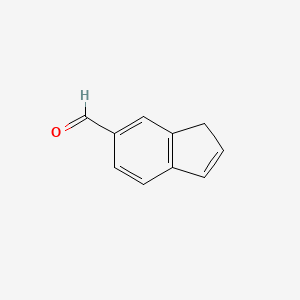

1h-Indene-6-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

204585-01-3 |

|---|---|

Molecular Formula |

C10H8O |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3H-indene-5-carbaldehyde |

InChI |

InChI=1S/C10H8O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h1-2,4-7H,3H2 |

InChI Key |

GFCHZZSVRKNHID-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C1C=C(C=C2)C=O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1h Indene 6 Carbaldehyde and Its Analogs

De Novo Synthesis Approaches for the Indene (B144670) Core with Carbaldehyde Functionality

The construction of the indene ring system, particularly when substituted with a formyl group, requires sophisticated and often elegant synthetic solutions. These methods typically involve the formation of the five-membered ring onto a pre-existing aromatic system. The choice of strategy is dictated by the desired substitution pattern and the available starting materials. The primary approaches are centered around cyclization reactions, which can be promoted by a diverse range of catalysts and reaction conditions.

Cyclization reactions represent the most direct and common pathway to the indene core. These transformations create the crucial C-C bond that closes the five-membered ring. The methodologies can be broadly categorized by the type of catalyst or promoter used to initiate the cyclization cascade.

Brønsted acid-catalyzed cyclizations are a classical yet effective method for synthesizing substituted indenes. organic-chemistry.orgnih.govacs.org This approach typically involves the treatment of diaryl- or alkyl aryl-1,3-dienes with a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgnih.govacs.orgorganic-chemistry.orgacs.org The reaction proceeds under mild conditions and generally produces indene derivatives in good to excellent yields. acs.org

The mechanism is initiated by the Markovnikov protonation of the diene, which generates a stable benzylic carbocation intermediate. acs.org This is followed by an intramolecular electrophilic attack on the adjacent aromatic ring (a cationic cyclization or hydroarylation) to form an arenium ion. acs.org The final step involves deprotonation, which regenerates the aromaticity of the six-membered ring and releases the acid catalyst, completing the catalytic cycle. acs.org This method is highly selective and tolerates a variety of substituents on the phenyl rings. acs.org

Transition metal catalysis offers a powerful and versatile platform for the synthesis of indenes, allowing for reactions that are often difficult to achieve through other means. These methods frequently involve C-H activation, carbene insertion, or carboannulation cascades.

Cobalt(III)-Catalyzed Synthesis : Cobalt-catalyzed methods provide a cost-effective and sustainable route to indene derivatives. organic-chemistry.org One prominent strategy involves the Cp*Co(III)-catalyzed, weakly coordinating ketone-directed C-H activation of aromatic ketones, which then react with α,β-unsaturated ketones. organic-chemistry.orgacs.orgnih.gov The reaction proceeds via cyclometalation and subsequent aldol (B89426) condensation to furnish the indene product under mild conditions. organic-chemistry.org An alternative approach utilizes the reactivity of a Co(III)-carbene radical intermediate generated from o-cinnamyl N-tosyl hydrazones. nih.govscispace.com This metallo-radical pathway involves a controlled radical ring-closure onto the vinyl group, representing a formal intramolecular carbene insertion into a vinylic C(sp²)-H bond. nih.gov

Rhodium(I)-Catalyzed Synthesis : Rhodium catalysts are effective for various annulation reactions to form the indene core. One method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes, where the regioselectivity is controlled by the steric properties of the alkyne substituents. organic-chemistry.org More advanced strategies employ rhodium-catalyzed C-H activation. For instance, benzimidates can react with α-diazo carbonyl compounds via a Rh(III)-catalyzed C-H activation/carbenoid insertion/dehydration process to construct indene[1,2-c]isoquinoline-11-one scaffolds. sioc-journal.cn Rhodium has also been used in the asymmetric hydrogenation of indene-type tetrasubstituted olefins, demonstrating its utility in producing chiral indane structures from indene precursors. acs.org

Palladium-Catalyzed Synthesis : Palladium catalysis enables a wide range of domino and cascade reactions for accessing complex indene derivatives. acs.org A notable example is a three-component reaction involving an iodoarene, an alkyne, and a terminating nucleophile that proceeds through sequential inter- and intramolecular carbopalladation. acs.org Other strategies include domino Heck reactions, where an intramolecular Heck reaction generates an alkylpalladium(II) intermediate that triggers further cyclization. sioc-journal.cn Palladium catalysts are also used for the carboannulation of propargylic carbonates with in situ generated organozinc compounds to produce indene derivatives under mild conditions. rsc.org

Gold(I)-Catalyzed Synthesis : Gold(I) catalysts, known for their strong π-acidity, are exceptionally efficient in activating alkynes for cyclization. nih.gov A powerful tandem reaction involves the gold(I)-catalyzed propargyl Claisen rearrangement of aryl-substituted propargyl vinyl ethers, which generates a gold-allene complex that undergoes a subsequent hydroarylation to form functionalized indenes. acs.org Another approach is the intramolecular hydroalkylation of readily available ynamides, which, upon activation by a gold catalyst, form highly electrophilic keteniminium ions that trigger a rsc.orgrsc.org-hydride shift and subsequent cyclization. ulb.ac.be These methods tolerate a wide variety of functional groups and often proceed at room temperature. acs.orgresearchgate.net

Nickel-Catalyzed Synthesis : Nickel catalysts provide an economical alternative to precious metals for indene synthesis. A key method is the nickel-catalyzed carboannulation of o-bromobenzyl zinc bromide with various terminal and internal alkynes. organic-chemistry.org The reaction is believed to proceed via oxidative addition of a Ni(0) species to the aryl-bromide bond, followed by alkyne insertion into the nickel-aryl bond to form the indene ring. organic-chemistry.org This methodology has been extended to the synthesis of indanes using acrylates and styrenes. organic-chemistry.org More recent advances include the nickel(II)-catalyzed cyclization of propargylic compounds with soft nucleophiles, which yields highly substituted indenes under very mild conditions in air. nih.gov

Iron(III)-Catalyzed Synthesis : Iron, an earth-abundant and environmentally benign metal, can effectively catalyze the synthesis of indenes. A straightforward method is the Fe(III)-catalyzed intramolecular Friedel-Crafts cyclization of multisubstituted allylic alcohols, which proceeds smoothly to give indenes in moderate to high yields. sioc-journal.cn Another FeCl₃-catalyzed approach involves the reaction of N-benzylic sulfonamides with internal alkynes, which affords functionalized indenes with high regioselectivity through the cleavage of sp³ carbon-nitrogen bonds to generate benzyl (B1604629) cation intermediates. organic-chemistry.org

Table 1: Overview of Metal-Catalyzed Cyclization Reactions for Indene Synthesis

| Metal Catalyst | Precursor Type | Key Transformation | Reference(s) |

|---|---|---|---|

| Co(III) | Aromatic Ketones & α,β-Unsaturated Ketones | Weakly coordinating C-H activation / Aldol condensation | organic-chemistry.orgacs.orgnih.gov |

| Co(III) | o-Cinnamyl N-Tosyl Hydrazones | Metallo-radical cyclization | nih.govscispace.com |

| Rh(I) | Phenylboronic Acids & Alkynes | Annulation | organic-chemistry.org |

| Rh(III) | Benzimidates & α-Diazo Compounds | C-H activation / Carbenoid insertion | sioc-journal.cn |

| Pd(0)/Pd(II) | Iodoarenes, Alkynes, Nucleophiles | Domino carbopalladation / Heck reaction | acs.orgsioc-journal.cnrsc.org |

| Au(I) | Propargyl Vinyl Ethers | Claisen rearrangement / Hydroarylation | acs.org |

| Au(I) | Ynamides | rsc.orgrsc.org-Hydride shift / Cyclization | ulb.ac.be |

| Ni(II) | o-Bromobenzyl Zinc Bromide & Alkynes | Carboannulation | organic-chemistry.org |

| Fe(III) | Allylic Alcohols | Friedel-Crafts cyclization | sioc-journal.cn |

Organocatalysis has emerged as a powerful, metal-free platform for the synthesis of indenes, often providing high levels of stereocontrol. thieme-connect.com These methods rely on small organic molecules, such as amines, to catalyze reactions under mild conditions. rsc.org

A notable example is the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives through the reductive cyclization of ortho-formyl trans-cinnamaldehydes. rsc.orgrsc.org This reaction uses an aminocatalyst in combination with a Hantzsch ester as the reductant. rsc.org The use of sterically demanding chiral aminocatalysts can effectively inhibit the undesired isomerization of the final product. rsc.orgrsc.org Another strategy is the intramolecular Morita–Baylis–Hillman (MBH) reaction of a dialdehyde (B1249045) precursor, catalyzed by proline. thieme-connect.com This reaction constructs an indene core bearing both hydroxyl and formyl groups. thieme-connect.com Furthermore, chiral cinchona alkaloid-derived thioureas have been used to catalyze asymmetric tandem reactions of indene-based dienes, leading to complex and enantioenriched spirodihydrofluorene compounds. acs.org

Radical reactions offer unique pathways for bond formation that are complementary to ionic mechanisms. In the context of indene synthesis, controlled radical ring-closure processes provide an effective means of forming the five-membered ring.

The primary example of this approach is the cobalt-catalyzed synthesis from o-cinnamyl N-tosyl hydrazones. nih.govscispace.com The reaction mechanism does not follow a simple ionic path but instead proceeds through a metalloradical intermediate. nih.gov The process begins with the formation of a Co(III)-carbene radical, which then undergoes a rate-determining radical ring-closure to generate an indanyl/benzyl radical intermediate. nih.govscispace.com A subsequent 1,2-hydrogen transfer step eliminates the 1H-indene product and regenerates the active Co(II) catalyst. nih.gov This method is a rare example of a formal intramolecular carbene insertion into a vinylic C(sp²)-H bond, enabled by the unique reactivity of the cobalt-carbene radical. nih.gov

Higher-order cycloadditions, which involve more than six π-electrons, represent a sophisticated strategy for constructing complex polycyclic systems. au.dkau.dkrsc.org While not a de novo synthesis of the indene core itself, these reactions utilize functionalized indenes, such as indene-2-carbaldehydes, as key building blocks to create larger, more complex analogs. au.dkrsc.org

These reactions are often facilitated by organocatalysis. au.dkau.dk For example, indene-2-carbaldehydes can serve as 8π or 10π components in cycloadditions. rsc.orgacs.org In the presence of a secondary amine catalyst, an indene-2-carbaldehyde can form a highly reactive amino isobenzofulvene intermediate. acs.org This intermediate can then participate in an [8+2] cycloaddition with a suitable 2π component like a nitroolefin. acs.org Similarly, [10+4] cycloadditions between indene-2-carbaldehydes and 4π partners like chromen-4-ones have been developed to access azulene-based polycyclic aromatic compounds. au.dk These methods showcase the utility of the indene-carbaldehyde scaffold as a precursor for advanced molecular architectures. rsc.org

Radical Ring-Closure Processes

Introduction of the Carbaldehyde Group via Formylation Strategies

Formylation reactions are a direct route to installing a carbaldehyde group onto an aromatic ring. For the indene system, several classical and modified formylation techniques are applicable.

The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is an electrophilic halomethyleniminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org

The mechanism involves an electrophilic aromatic substitution where the electron-rich indene ring attacks the Vilsmeier reagent. ijpcbs.com The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. This method is particularly effective for activated aromatic systems. ijpcbs.com For instance, methoxy-substituted indene derivatives readily undergo formylation with POCl₃ and DMF under anhydrous conditions, often at controlled temperatures (e.g., 0–5°C) to manage exothermic steps. While indane (the saturated analog of indene) is reported to be unreactive under standard Vilsmeier conditions, the increased electron density of the indene aromatic ring makes it a more suitable substrate. mdma.chmdma.ch

Table 1: Vilsmeier-Haack Reaction Parameters

| Parameter | Description | Reference |

|---|---|---|

| Substrate | Electron-rich aromatic compounds, including indene derivatives. | organic-chemistry.org |

| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃). | ijpcbs.com |

| Mechanism | Electrophilic aromatic substitution via a Vilsmeier reagent. | ijpcbs.comorganic-chemistry.org |

| Conditions | Typically anhydrous, with temperature control (0–5°C). |

| Workup | Hydrolysis of the intermediate iminium salt. | organic-chemistry.org |

Alternative Formylation Techniques

Several other formylation methods provide viable alternatives for synthesizing indene aldehydes, especially when direct Vilsmeier-Haack formylation is suboptimal. mdma.chmdma.ch

The Duff Reaction : This method is a formylation reaction that uses hexamine as the source of the formyl carbon. wikipedia.org It is typically effective for highly activated aromatic compounds like phenols. mdma.chwikipedia.org However, using trifluoroacetic acid as the solvent expands its applicability to less activated nuclei, such as indane. mdma.chmdma.ch The reaction involves heating the aromatic substrate with hexamine in trifluoroacetic acid, followed by acidic hydrolysis to produce the aldehyde. mdma.chmdma.ch

Grignard-based Formylation (Bouveault Synthesis) : This two-step approach involves the initial halogenation of the indene ring, followed by a functionalization sequence. mdma.chmdma.ch For example, indane can be brominated to give 5-bromoindane. mdma.ch This halide is then converted into the corresponding Grignard reagent (5-indanylmagnesium bromide) by reacting it with magnesium turnings. mdma.chmdma.chumkc.edu Subsequent treatment of this organometallic intermediate with a formylating agent like N,N-dimethylformamide (DMF) and acidic workup furnishes the desired aldehyde. mdma.ch This method offers a reliable pathway when direct electrophilic formylation is challenging.

Gattermann-Koch and Gattermann Reactions : The Gattermann-Koch reaction introduces a formyl group using carbon monoxide and hydrochloric acid under pressure with a catalyst, and is generally restricted to substrates like alkylbenzenes. thermofisher.com A more versatile modification, the Gattermann reaction, allows for the formylation of phenols, phenolic ethers, and certain heteroaromatic compounds using hydrogen cyanide (HCN) and HCl. thermofisher.com To avoid the use of hazardous anhydrous HCN, the Adams modification generates it in situ from zinc cyanide. thermofisher.com

Friedel-Crafts Formylation : This classic electrophilic substitution can be performed using reagents like the carcinogenic dichloromethyl methyl ether in the presence of a Lewis acid catalyst. mdma.ch

Table 2: Comparison of Alternative Formylation Techniques

| Method | Formyl Source | Key Reagents | Substrate Scope | Reference |

|---|---|---|---|---|

| Duff Reaction | Hexamine | Hexamine, Trifluoroacetic Acid (TFA) | Activated arenes; TFA expands scope. | mdma.chmdma.chwikipedia.org |

| Grignard Synthesis | DMF | Mg, Aryl Halide, DMF | Aryl halides. | mdma.ch |

| Gattermann Reaction | HCN (in situ) | Zn(CN)₂, HCl | Phenols, phenolic ethers, some heterocycles. | thermofisher.com |

| Friedel-Crafts | Dichloromethyl methyl ether | Cl₂CHOMe, Lewis Acid (e.g., AlCl₃) | Aromatic compounds. | mdma.ch |

Functional Group Transformations on Pre-existing Indene Structures

An alternative synthetic strategy involves starting with an indene molecule that already possesses a functional group at the 6-position and chemically converting it into a carbaldehyde.

If a suitable precursor like 6-methyl-1H-indene or 1H-indene-6-methanol is available, the carbaldehyde can be formed through oxidation.

Oxidation of a Methyl Group : The synthesis of an aldehyde can be achieved by the oxidation of a methyl group on the aromatic ring. This is a common strategy in organic synthesis.

Oxidation of a Primary Alcohol : A more common and controlled method is the oxidation of a primary alcohol. The aldehyde group of compounds like 2-methyl-2,3-dihydro-1H-indene-5-carbaldehyde can be reduced to a primary alcohol using agents like sodium borohydride (B1222165) or lithium aluminum hydride; the reverse reaction, oxidation of the alcohol to the aldehyde, can be performed using various oxidizing agents. For example, the aldehyde group in 2,3-dihydro-1H-indene-4-carbaldehyde derivatives can be oxidized to a carboxylic acid, while reduction yields the corresponding methanol (B129727) derivative. This implies that the controlled oxidation of the alcohol would yield the aldehyde.

The partial reduction of a carboxylic acid or its more reactive derivatives (like acid chlorides or esters) offers a powerful route to aldehydes.

Reduction of Carboxylic Acids : Direct reduction of carboxylic acids to aldehydes can be challenging as many reducing agents will continue the reduction to the primary alcohol. However, specialized methods exist. For instance, carboxylic acids can be converted to aldehydes in a one-pot operation using N,N-dimethylchloromethylenammonium chloride and a weak reducing agent like lithium tri(tert-butoxy)aluminum hydride. thermofisher.com

Reduction of Acid Chlorides and Esters : It is often more practical to first convert the carboxylic acid (e.g., 1H-indene-6-carboxylic acid) to a more reactive derivative. Acid chlorides can be selectively reduced to aldehydes using milder hydride reagents like lithium tri-tert-butoxyaluminohydride (LiAlH(Ot-Bu)₃), which is less reactive than lithium aluminum hydride. masterorganicchemistry.com Similarly, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), typically at low temperatures like -78°C to prevent over-reduction to the alcohol. masterorganicchemistry.com

This versatile, multi-step approach involves first introducing a halogen onto the indene ring, which is then converted to the carbaldehyde.

As described previously in the context of alternative formylation strategies, this method typically begins with the bromination of the indene or indane scaffold. mdma.chmdma.ch For example, a 6-bromo-1H-indene can be synthesized. rsc.org This aryl halide is then transformed into an organometallic species, most commonly a Grignard reagent, by reacting it with magnesium metal. mdma.chmdma.chumkc.edu This nucleophilic reagent is then treated with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). mdma.ch A final aqueous acidic workup hydrolyzes the intermediate to yield 1H-indene-6-carbaldehyde. mdma.ch This strategy is particularly useful for introducing the aldehyde group with high regioselectivity, dictated by the initial halogenation step.

Reduction Strategies from Carboxylic Acid Derivatives

Advanced Coupling Reactions for Indene Carbaldehyde Synthesis

The synthesis of specifically substituted indene scaffolds, such as this compound, increasingly relies on sophisticated coupling reactions that offer high efficiency and selectivity. These modern synthetic strategies often circumvent traditional multi-step procedures, providing more direct and atom-economical routes to the target molecule and its analogs. Advanced methods, including direct C-H functionalization, tandem reactions involving bond cleavages, and various cross-coupling techniques, have become powerful tools for chemists to construct complex molecular architectures from simpler, readily available precursors. researchgate.netnih.gov

C-H Functionalization Strategies

The direct conversion of a carbon-hydrogen (C-H) bond into a carbon-carbon (C-C) or carbon-heteroatom bond is a primary goal in modern organic synthesis, offering significant benefits in step economy and waste reduction. This approach is particularly valuable for the late-stage functionalization of complex molecules, allowing for the diversification of pharmaceutical and natural product scaffolds. researchgate.netnih.gov For a molecule like 1H-indene, which possesses multiple C-H bonds, achieving regioselectivity is a significant challenge. dmaiti.com

Strategies to control the site of functionalization often employ directing groups, which position a transition metal catalyst in proximity to a specific C-H bond. dmaiti.com In the context of synthesizing indene carbaldehydes, an existing functional group on the indene core could direct the introduction of other substituents. For instance, Prabhu and coworkers demonstrated that an aldehyde group at the C3 position of an indole (B1671886) (a related 6,5-fused heterocyclic system) could effectively direct the selective functionalization at the C4 position via a six-membered transition state. mdpi.com This principle could be applied to the indene skeleton, where a strategically placed group could direct the formylation at the C-6 position.

Non-directed C-H activation, which functionalizes C-H bonds based on their intrinsic electronic or steric properties, offers an alternative but often less selective approach. dmaiti.com The development of catalysts and reaction conditions with high regioselectivity remains a key area of research.

Table 1: Overview of C-H Functionalization Concepts

| Strategy | Description | Key Components | Potential Application for Indene Synthesis |

|---|---|---|---|

| Directed C-H Functionalization | A directing group on the substrate coordinates to a metal catalyst, enabling selective C-H activation at a specific, often ortho, position. dmaiti.com | Substrate with directing group, transition metal catalyst (e.g., Pd, Ru, Rh), oxidant. | A substituent on the indene ring directs formylation or introduction of a formyl precursor at the C-6 position. |

| Non-Directed C-H Functionalization | Relies on the inherent reactivity of C-H bonds, often targeting the most electron-rich or sterically accessible positions. dmaiti.com | Arene/heteroarene substrate, catalyst, coupling partner. | Direct formylation of the indene core, though achieving selectivity for the C-6 position can be challenging. |

| C-H/C-H Activation | Involves the direct coupling of two different C-H bonds, typically requiring an oxidative mechanism. mdpi.com | Two C-H containing substrates, catalyst, oxidant. | Coupling of indene with a formylating agent via dual C-H activation. |

Synthetic Methodologies Merging C-H and C-C Bond Cleavage

Recent advancements in synthetic methodology have led to the development of reactions that combine C-H functionalization with the cleavage of a carbon-carbon (C-C) bond in a single operation. bohrium.comnih.gov These tandem processes serve as powerful platforms for constructing complex molecular skeletons from relatively simple starting materials. researchgate.net Such transformations can be categorized based on whether the C-C bond being cleaved is part of a strained or unstrained system. nih.govmdpi.com

Methodologies involving strained substrates, like cyclopropanes or cyclobutanols, leverage the release of ring strain to drive the reaction. mdpi.comnih.gov For instance, a protocol developed for acyclic systems involves a zirconium-promoted concerted allylic C-H and C-C bond activation of ω-ene cyclopropanes to create complex, bifunctionalized products. nih.gov

Reactions involving unstrained C-C bond cleavage are also prominent and can proceed through various mechanisms, including transition-metal catalysis or radical-based pathways. bohrium.commdpi.com These strategies can be used to deconstruct a part of a molecule while simultaneously forming a new, desired bond at a C-H position, enabling significant molecular rearrangement and the synthesis of intricate carbo- and heterocyclic scaffolds. nih.govresearchgate.net

Table 2: Methodologies Combining C-H Functionalization and C-C Cleavage

| Mechanistic Approach | Description | Substrate Examples |

|---|---|---|

| Transition-Metal Catalysis | Involves organometallic intermediates where the metal catalyst mediates both C-H activation and C-C bond scission. bohrium.comnih.gov | Alcohols (e.g., benzyl alcohols), nitriles, substrates with strained rings. bohrium.comresearchgate.net |

| Radical Intermediates | Processes initiated photochemically or with radical initiators to generate radical species that trigger a cascade of C-H functionalization and C-C cleavage. bohrium.commdpi.com | Functionalized alcohols, acyl derivatives, iodine derivatives. bohrium.com |

| Acid/Base Promoted | Utilizes Lewis or Brønsted acids or bases to facilitate molecular rearrangements that involve both C-H and C-C bond transformations. nih.govmdpi.com | Diaryl- and alkyl aryl-1,3-dienes for indene synthesis via cyclization. acs.org |

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Cross-coupling reactions are among the most powerful and widely used methods for forming C-C bonds. libretexts.org The Suzuki-Miyaura coupling, in particular, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its reagents. wikipedia.org The reaction typically involves the palladium-catalyzed coupling of an organohalide or triflate with an organoboron species, such as a boronic acid or ester, in the presence of a base. wikipedia.org

The synthesis of this compound or its precursors can be readily envisioned using a Suzuki coupling strategy. Possible synthetic routes include:

Coupling of 6-bromo-1H-indene with a formylphenylboronic acid derivative.

Coupling of a 1H-indene-6-boronic acid with a bromo- or iodo-benzaldehyde.

The versatility of the Suzuki reaction allows for the coupling of various aryl and heteroaryl partners, making it highly adaptable. researchgate.net For example, the successful synthesis of [1,1'-biphenyl]-4-carbaldehyde from 4-formylphenylboronic acid and iodo- or bromobenzene (B47551) demonstrates the feasibility of coupling an aldehyde-bearing arene, which is directly analogous to a potential synthesis of an aryl-substituted indene carbaldehyde. rsc.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity. wikipedia.orgresearchgate.net

Table 3: Representative Conditions for Suzuki-Miyaura Coupling in Related Syntheses

| Aryl Halide | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Product Type / Yield | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | 4-Formylphenylboronic acid | Tryptophan-based Cu(II) Polymer | K₂CO₃ | DMF/H₂O | [1,1'-Biphenyl]-4-carbaldehyde / 98% | rsc.org |

| 2-Bromonitrobenzene | 3-(4,4,5,5-Tetramethyl- bohrium.comnih.govnih.govdioxaborolan-2-yl)-benzoic acid methyl ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester / 85% | derpharmachemica.com |

| Aryl Bromides/Iodides | Pinacol boronic ester | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | Biaryl system for protease inhibitors | researchgate.net |

Elucidating Reaction Mechanisms and Reactivity Profiles of 1h Indene 6 Carbaldehyde

Mechanistic Pathways of Aldehyde Functional Group Reactions

The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, wherein the carbon atom is electrophilic and the oxygen atom is nucleophilic. This electronic arrangement is the foundation for the characteristic reactions of aldehydes, including nucleophilic additions, condensations, reductions, and oxidations. libretexts.orglibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in these reactions due to less steric hindrance and greater polarization of the carbonyl group. libretexts.orglibretexts.org

The general mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the partially positive carbonyl carbon, forming a new single bond and a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by an acid (like H₃O⁺) to form the final neutral alcohol product. libretexts.org

In the context of 1H-Indene-6-carbaldehyde, this reactivity allows for the introduction of a wide range of substituents, making it a valuable precursor in organic synthesis. For instance, the reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) introduces an alkyl or aryl group and produces a secondary alcohol. Similarly, the addition of cyanide (from HCN) results in the formation of a cyanohydrin. libretexts.org

Table 1: Examples of Nucleophilic Addition to this compound

| Nucleophile (Reagent) | Intermediate | Final Product | Product Class |

| Hydride (NaBH₄ or LiAlH₄) | (1H-inden-6-yl)methoxide | (1H-inden-6-yl)methanol | Primary Alcohol |

| Grignard Reagent (R-MgX) | Magnesium alkoxide | 1-(1H-inden-6-yl)-1-alkanol | Secondary Alcohol |

| Cyanide (HCN, KCN) | Cyanohydrin anion | 2-hydroxy-2-(1H-inden-6-yl)acetonitrile | Cyanohydrin |

| Water (H₂O, acid/base catalyzed) | Hemiacetal (hydrate) | 1-(1H-inden-6-yl)methane-1,1-diol | Geminal Diol |

| Alcohol (R'OH, acid catalyzed) | Hemiacetal | Alkoxy(1H-inden-6-yl)methanol | Hemiacetal |

Condensation Reactions (e.g., Knoevenagel Condensation)

Condensation reactions of aldehydes involve an initial nucleophilic addition followed by a dehydration step. sigmaaldrich.com The Knoevenagel condensation is a prominent example, where an aldehyde reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base as a catalyst. sigmaaldrich.comsciensage.info

The mechanism for the Knoevenagel condensation is as follows:

Deprotonation: The basic catalyst (e.g., piperidine, an amine) removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate). sigmaaldrich.com

Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the carbonyl carbon of this compound to form an alkoxide intermediate.

Protonation: The alkoxide is protonated by the conjugate acid of the catalyst, yielding a β-hydroxy compound.

Dehydration: The β-hydroxy compound readily eliminates a molecule of water, often spontaneously or with gentle heating, to form a new carbon-carbon double bond, resulting in an α,β-unsaturated product. sigmaaldrich.com

This reaction is highly valuable for carbon-carbon bond formation and the synthesis of substituted alkenes. nih.govacs.org The product selectivity can often be controlled by the choice of catalyst and reaction conditions. nih.govacs.org

Table 2: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine/Acetic Acid | 2-(1H-inden-6-ylmethylene)malononitrile |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-(1H-inden-6-ylmethylene)malonate |

| Ethyl cyanoacetate | Amine bases | Ethyl 2-cyano-3-(1H-inden-6-yl)acrylate |

| Meldrum's acid | TiCl₄-pyridine | 5-(1H-inden-6-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Reduction Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily reduced to a primary alcohol, (1H-inden-6-yl)methanol. This transformation is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The general mechanism for hydride reduction involves:

Hydride Attack: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon.

Intermediate Formation: This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate.

Protonation: A subsequent workup step with a proton source (e.g., water or dilute acid) protonates the alkoxide to yield the final primary alcohol product.

Sodium borohydride is a milder, more selective reagent that can be used in protic solvents like methanol (B129727) or ethanol (B145695), while the more reactive lithium aluminum hydride requires anhydrous conditions (e.g., in THF or diethyl ether) and is capable of reducing a wider range of functional groups.

Table 3: Reduction of this compound

| Reagent | Solvent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | (1H-inden-6-yl)methanol chemicalbook.com |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temp, followed by aqueous workup | (1H-inden-6-yl)methanol researchgate.net |

| Diisobutylaluminium Hydride (DIBAL-H) | Dichloromethane (DCM) | -78 °C | (1H-inden-6-yl)methanol nih.gov |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂ | Elevated pressure and temperature | (2,3-Dihydro-1H-inden-6-yl)methanol* |

\Note: Catalytic hydrogenation can also reduce the double bond in the five-membered ring of the indene (B144670) system.*

Oxidation Reactions of the Aldehyde Group

The aldehyde functional group is readily oxidized to a carboxylic acid. For this compound, this reaction yields 1H-indene-6-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and silver oxide (Ag₂O) as used in the Tollens' test.

The mechanism for oxidation, for example with a chromium(VI) reagent in aqueous acid, typically involves:

Hydrate (B1144303) Formation: The aldehyde first forms a hydrate (a gem-diol) in the presence of water.

Ester Formation: The hydrate reacts with the oxidizing agent (e.g., chromic acid) to form a chromate (B82759) ester.

Elimination: A base (such as water) removes the proton from the carbon that was formerly the aldehyde carbon, and the C-H bond electrons flow towards the oxygen, leading to the elimination of the reduced chromium species and formation of the carboxylic acid.

Table 4: Oxidation of this compound

| Reagent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 1H-indene-6-carboxylic acid |

| Chromium Trioxide (CrO₃) | Jones Reagent (CrO₃, H₂SO₄, acetone) | 1H-indene-6-carboxylic acid |

| Silver Oxide (Ag₂O) / Tollens' Reagent | Ammoniacal silver nitrate | 1H-indene-6-carboxylic acid |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic (H₂SO₄) | 1H-indene-6-carboxylic acid |

Electrophilic and Nucleophilic Reactivity of the Indene Ring System

The indene ring system is an aromatic hydrocarbon composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. nih.gov Its reactivity is influenced by both the aromatic sextet of the benzene ring and the reactive double bond in the five-membered ring.

Electrophilic Aromatic Substitution on the Indene Core

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. masterorganicchemistry.com In this compound, the reactivity of the six-membered ring is significantly influenced by the attached substituents: the fused cyclopentene ring and the aldehyde group.

Directing Effects: The aldehyde group (-CHO) is an electron-withdrawing group and a deactivator for EAS reactions. masterorganicchemistry.com It removes electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. As a deactivator, it directs incoming electrophiles to the meta positions relative to itself (C4 and C7). The fused five-membered ring acts as an alkyl substituent, which is generally an activating, ortho, para-directing group.

The general mechanism for EAS proceeds via a two-step pathway:

Attack on Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This is the slow, rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring in a fast step. masterorganicchemistry.com

Table 5: Potential Electrophilic Aromatic Substitution Reactions on the Indene Core

| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 7-Nitro-1H-indene-6-carbaldehyde |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 7-Bromo-1H-indene-6-carbaldehyde |

| Halogenation | Cl₂, FeCl₃ | Cl⁺ | 7-Chloro-1H-indene-6-carbaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 7-Acyl-1H-indene-6-carbaldehyde |

Note: The prediction of the major product at C7 is based on the directing effects where C7 is para to the activating fused ring and meta to the deactivating aldehyde group. The actual outcome can be influenced by steric factors and specific reaction conditions.

Influence of Substituent Effects on Reaction Selectivity and Rate

Substituents on the indene core, such as the carbaldehyde group at the 6-position, play a pivotal role in dictating the molecule's reactivity, reaction rate, and the selectivity of chemical transformations. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron density of the aromatic ring and the cyclopentadiene (B3395910) moiety, thereby influencing the course of a reaction. acs.org

In reactions involving the formation of highly substituted indenes from 1,3-diaryl-substituted allylic cations, the nature of the substituents is critical. Generally, electron-withdrawing groups tend to deactivate the ring, which disfavors cyclization reactions. acs.org Conversely, the effect of electron-donating groups depends on their specific nature and position on the ring. For instance, meta-positioned electron-donating substituents have been found to be particularly favorable for cyclization. acs.org

Computational studies, such as those using gas-phase (B3LYP/6-31G* + ZPVE) comparisons, have shown remarkable agreement with observed selectivities in these cyclization reactions, even when simple correlations with calculated electron densities are not apparent. acs.org This highlights the complexity of substituent effects, which can go beyond simple electronic arguments and involve more subtle stereoelectronic factors.

In the context of cycloaddition reactions, both steric and electronic effects of substituents are crucial in determining selectivity. rsc.org For instance, in Nazarov-type cyclization reactions to form multi-substituted indenes, the presence of hydroxyl (-OH) or fluoro (-F) groups, or less electron-rich dimethyl phenyl groups, can result in lower yields of the final indene products. beilstein-archives.org Similarly, an electron-deficient pyridine (B92270) ring yields less product compared to an electron-rich thiophene (B33073) moiety. beilstein-archives.org

The following table summarizes the observed effects of different substituents on the yield of indene formation in a specific synthetic context. beilstein-archives.org

| Reactant Substituent (Aryl Vinyl Ketone) | Nucleophile Substituent (Aryl Lithium) | Product Yield (%) |

| ß-methyl | p-methoxyphenyl | Good |

| ß-ethyl | p-methoxyphenyl | Good |

| ß-phenyl | p-methoxyphenyl | Good |

| ß-isopropyl | p-methoxyphenyl | Good |

| ß-dimethyl | p-methoxyphenyl | Good |

| p-methoxyphenyl | 2-hydroxyphenyl | Relatively Lower |

| p-methoxyphenyl | 4-fluorophenyl | Relatively Lower |

| p-methoxyphenyl | 3,5-dimethylphenyl | Relatively Lower |

| p-methoxyphenyl | 2-thienyl | Good |

| p-methoxyphenyl | 2-pyridyl | Lower than Thienyl |

This table illustrates the influence of electronic and steric factors on the yield of substituted indenes via a two-step nucleophilic addition/Nazarov-type cyclization. Data sourced from a study on the synthesis of multi-substituted indene derivatives. beilstein-archives.org

Furthermore, in palladium-catalyzed alkene difunctionalization reactions, the formation of side products like α-arylated nitriles increases as the steric size of the nitrile substrate decreases, indicating a competitive reaction pathway influenced by substituent sterics. nih.gov

Detailed Mechanistic Investigations using Advanced Experimental and Computational Methods

Modern research heavily relies on a synergistic approach combining advanced experimental techniques with sophisticated computational modeling to unravel the complex reaction mechanisms of indene derivatives. researchgate.netresearchgate.netnih.gov This dual strategy allows for a comprehensive understanding of transient intermediates, transition states, and the factors governing reaction outcomes. acs.org

The reactions of indene derivatives often proceed through highly reactive, short-lived intermediates such as carbocations, radicals, and carbene radicals. organic-chemistry.orgresearchgate.netsinica.edu.tw Identifying and characterizing these species is paramount to understanding the reaction pathway.

Carbene Radicals: A notable advancement has been the use of cobalt(III)-carbene radicals in the synthesis of substituted 1H-indenes. researchgate.netacs.org These reactions are initiated by the activation of substrates like o-cinnamyl N-tosylhydrazones. acs.org The mechanism, elucidated through a combination of DFT calculations and experimental evidence, involves the formation of a Co(III)-carbene radical intermediate. researchgate.netacs.org This species then undergoes a controlled radical ring-closure, forming an indanyl/benzyl (B1604629) radical intermediate, which ultimately leads to the indene product. researchgate.netacs.orgresearchgate.net Experimental confirmation of this radical pathway has been achieved through trapping experiments using radicals like TEMPO and spin-trapping experiments with PBN, which were analyzed by EPR spectroscopy. researchgate.netacs.org Carbene radicals are a unique class of intermediates, possessing characteristics of both Fischer and Schrock carbenes, which gives rise to their distinct radical-type reactivity. wikipedia.org

Carbocations: Carbocationic intermediates are also frequently implicated in indene synthesis. For example, the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes proceeds through the generation of benzyl cation intermediates to form functionalized indenes. organic-chemistry.org Similarly, the Nazarov electrocyclization for synthesizing indene derivatives from divinyl ketones is understood to proceed via cationic intermediates. beilstein-journals.org The stability and subsequent reaction pathways of these carbocations are heavily influenced by substituents. For instance, the significant rate decrease observed when adding CF₃ groups supports the formation of delocalized α-(trifluoromethyl)carbenium ions as intermediates. beilstein-journals.org The indenyl cation (C₉H₇⁺) itself has been the subject of spectroscopic studies to characterize its structure and properties, which are crucial for understanding its role in various chemical environments, including interstellar chemistry. researchgate.net

Radicals: Besides carbene radicals, other radical species play a crucial role. The pyrolysis of indene is dominated by the indenyl radical (C₉H₇•), which is a key intermediate in the subsequent growth of polycyclic aromatic hydrocarbons (PAHs). scispace.com The combination of indenyl radicals with other radical species is essential for the formation of larger PAHs. scispace.com In the reaction of phenyl radicals with allene, a complex series of isomerization steps involving multiple radical intermediates (Rad 11 and Rad 22) leads to the formation of indene. acs.org The reaction of indene with hydrogen atoms can lead to both the 1-indenyl radical (R1) via H-atom abstraction and the 1,2-dihydro-indene-3-yl radical (R2) via H-atom addition. researchgate.net

Identifying the rate-determining step (RDS) is fundamental to understanding and controlling a reaction's speed. The RDS is the slowest step in a reaction mechanism and has the highest energy barrier to overcome. fiveable.me Computational chemistry, particularly DFT, is a powerful tool for mapping potential energy surfaces, locating transition states, and calculating their energies to pinpoint the RDS. researchgate.netresearchgate.net

For example, in a gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes, DFT calculations identified the initial researchgate.netnih.gov-hydride shift as the rate-determining step of the reaction mechanism. researchgate.net In the formation of indene from the reaction of an ortho-benzyne with an allyl radical, the ring closure step (TS1) was identified as the rate-limiting transition state. nih.gov

Similarly, in the formation of indenone from alkynylaldehydes catalyzed by gold(I), an energetic span model revealed that the protodeauration step, rather than the initial cyclization, is the rate-determining and turnover-limiting step for all counteranions studied. researchgate.net

The table below presents calculated energy barriers for key steps in different indene-forming reactions, highlighting the identification of the rate-determining step.

| Reaction | Proposed Rate-Determining Step | Calculated Energy Barrier (kcal/mol) | Computational Method | Reference |

| o-Benzyne + Allyl → Indene | Ring Closure (TS1) | - | G4 Level of Theory | nih.gov |

| Gold-Catalyzed Ynamide Hydroalkylation | researchgate.netnih.gov-Hydride Shift | - | DFT | researchgate.net |

| Indene Ring Expansion via Radical Addition | N₂ Extrusion from Intermediate I• | 27.0 | uB3LYP-D3/def2tzvpp | nih.gov |

| Indene Ring Expansion via Radical Addition | Radical Addition to Indene (I-TS-II•) | 8.4 | uB3LYP-D3/def2tzvpp | nih.gov |

| 2-Methylene Indene Isomerization | Methyl Group Migration | 59.56 | QCISD(T)//B3LYP/cc-pVDZ | researchgate.net |

This table showcases how computational analysis is used to determine the highest energy barrier in a reaction sequence, thereby identifying the rate-determining step. Note: Direct energy values are not always provided in the source texts, but the identification of the RDS is explicitly stated.

Controlling the three-dimensional arrangement (stereochemistry) and the specific location of bond formation (regioselectivity) is a central goal in modern organic synthesis. In the synthesis of indene derivatives, these aspects are often governed by the reaction mechanism and the nature of the catalysts and substituents involved.

Regioselectivity: The functionalization of the indene scaffold can be directed to specific positions. For instance, in the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes, the regioselectivity of the resulting indene derivatives is dependent on the steric properties of the substituents on the alkyne. organic-chemistry.org Similarly, FeCl₃-catalyzed cyclizations of arylallenes with N-benzylic sulfonamides produce polysubstituted indenes with extremely high regioselectivity. researchgate.net Directing groups are also a powerful strategy; for example, the C7 position of indazoles (related 6,5-fused systems) can be selectively functionalized by employing specific directing groups at the N1 position. nih.gov

Stereoselectivity: Achieving control over the stereochemical outcome is critical, especially when synthesizing chiral molecules. In the synthesis of perhydrobenz[e]indene terpenoids, a catalyst-controlled, stereodivergent Rautenstrauch rearrangement was developed. acs.org By choosing either a gold(I) or a palladium-based catalyst, selective access to epimeric products was achieved. acs.org Computational studies revealed that with the gold catalyst, stereoinduction occurs through a configurationally stable helical intermediate, whereas the palladium-catalyzed process involves a substrate-controlled induction. acs.org

In another example, the gold(I)-catalyzed oxycyclization of β-aryl monosubstituted o-(alkynyl)styrenes yields 1-α-methoxy or 1-α-hydroxybenzyl-1H-indenes in a diastereospecific manner. researchgate.net The mechanism involves the formation of a key cyclopropyl (B3062369) gold carbene intermediate, which controls the stereochemical outcome of the process. researchgate.netnih.gov

Strategic Derivatization and Diversification of 1h Indene 6 Carbaldehyde Scaffolds

Synthesis of Substituted 1H-Indene-6-carbaldehyde Derivatives

The functionalization of the this compound scaffold can be achieved through various synthetic methodologies, targeting either the aldehyde group or the indene (B144670) ring system. These reactions allow for the introduction of a wide array of substituents, thereby tuning the electronic and steric properties of the parent molecule.

Electrophilic aromatic substitution reactions on the indene core are a common strategy. For instance, bromination of this compound in carbon tetrachloride can yield 6-bromo-1H-indene-carbaldehyde. vulcanchem.com This halogenated derivative serves as a versatile precursor for further modifications, such as cross-coupling reactions.

The aldehyde functionality is also a prime site for derivatization. Standard aldehyde reactions such as oxidation and reduction can be employed. Oxidation with reagents like potassium permanganate (B83412) (KMnO₄) in an acidic medium converts the aldehyde to a carboxylic acid, yielding 1H-indene-6-carboxylic acid. vulcanchem.com Conversely, reduction using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) produces the corresponding alcohol, 1H-indene-6-methanol. vulcanchem.com Condensation reactions with amines are also readily achievable, leading to the formation of Schiff bases, which are valuable in coordination chemistry. vulcanchem.com

Furthermore, the synthesis of substituted indene derivatives can be approached by constructing the indene ring from acyclic precursors. Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes using a catalytic amount of trifluoromethanesulfonic acid provides a route to various indene derivatives in good to excellent yields under mild conditions. acs.org Another method involves the iron(III) chloride-mediated intramolecular olefin-cationic cyclization of cinnamates, which produces highly substituted indene derivatives with high regioselectivity. bohrium.com

Below is a table summarizing some common derivatization reactions of this compound and related indene structures.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Bromination | Br₂ in CCl₄ | 6-bromo-1H-indene-carbaldehyde | vulcanchem.com |

| Oxidation | KMnO₄, acidic media | 1H-indene-6-carboxylic acid | vulcanchem.com |

| Reduction | NaBH₄ in methanol | 1H-indene-6-methanol | vulcanchem.com |

| Condensation | Amines | Schiff bases | vulcanchem.com |

| Cyclization | Diaryl-/Alkyl aryl-1,3-dienes, cat. TfOH | Substituted indenes | acs.org |

| Cyclization | Cinnamates, FeCl₃ | Highly substituted indenes | bohrium.com |

Formation of Complex Polycyclic and Heterocyclic Systems Incorporating Indene Moieties

The this compound scaffold is a valuable building block for the synthesis of more complex molecular architectures, including polycyclic aromatic hydrocarbons and heterocyclic systems. These intricate structures are of significant interest due to their presence in natural products and their potential as bioactive molecules and functional materials.

One of the key reactions for extending the indene core is the Diels-Alder reaction. This compound can act as a dienophile, reacting with various dienes to form polycyclic adducts. vulcanchem.com This cycloaddition strategy is a powerful tool for constructing complex carbocyclic frameworks relevant to natural product synthesis.

Furthermore, the indene moiety can be incorporated into larger polycyclic systems through domino reactions. A notable example is the trifluoromethanesulfonic acid (TfOH) catalyzed domino-double annulation of arenes with propargylic alcohols, which provides a unified approach to indene-based polycyclic systems. rsc.org This method involves consecutive dehydration, intramolecular hydroarylation, and cationic cyclization, leading to the formation of two new carbon-carbon bonds with high atom economy. rsc.org

The aldehyde group of this compound can also be utilized to construct heterocyclic rings. For example, condensation reactions with various binucleophiles can lead to the formation of fused heterocyclic systems. The synthesis of pyrazole-fused heterocycles often utilizes pyrazole-4-carbaldehydes as versatile precursors in reactions like the Friedländer condensation to form pyrazolo[3,4-b]pyridines. semanticscholar.org While not directly starting from this compound, these methods illustrate how an aldehyde on a carbocyclic or heterocyclic ring can be a key functional handle for building fused systems.

Indene-containing heterocyclic systems can also be synthesized through transition metal-catalyzed reactions. For instance, rhodium-catalyzed C-H activation and subsequent cyclization of benzimidates with α-diazo carbonyl compounds can construct indene[1,2-c]isoquinoline-11-one derivatives. sioc-journal.cn

The following table highlights some synthetic strategies for forming complex systems from indene precursors.

| Reaction Type | Starting Materials/Reagents | Product Type | Reference |

| Diels-Alder Reaction | This compound, dienes | Polycyclic adducts | vulcanchem.com |

| Domino-Double Annulation | Arenes, propargylic alcohols, TfOH | Indene polycyclic systems | rsc.org |

| Friedländer Condensation | 5-Amino-1H-pyrazole-4-carbaldehyde, acetonitrile (B52724) derivatives | Pyrazolo[3,4-b]pyridines | semanticscholar.org |

| Rh-catalyzed C-H Activation | Benzimidate, α-diazo carbonyl compounds | Indene[1,2-c]isoquinoline-11-ones | sioc-journal.cn |

Applications as Precursors for Advanced Organic Materials and Polymers

The unique structural and electronic properties of this compound and its derivatives make them attractive precursors for the development of advanced organic materials and polymers. The conjugated π-system of the indene core, combined with the reactive aldehyde group, allows for the synthesis of materials with interesting optical and electronic properties.

Derivatives of this compound have been explored for their potential in materials science. For example, compounds like 2-{4-[Bis(4-methylphenyl)amino]phenyl}-1H-indene-6-carbaldehyde, which possess extended π-conjugated systems, are investigated as organic semiconductors for applications in organic light-emitting diodes (OLEDs). vulcanchem.com

The indene unit itself is a known component in polymer chemistry. Indene readily polymerizes and is a key component in the production of indene/coumarone thermoplastic resins. wikipedia.org The presence of the aldehyde functionality on the indene ring in this compound offers a handle for creating functional polymers. For instance, the aldehyde group can be used for cross-linking polymer chains, potentially enhancing the mechanical and thermal properties of the resulting materials. vulcanchem.com

Furthermore, the development of functional materials from indene derivatives is an active area of research. Indenes are used as building blocks for functional materials and as ligands in metallocene complexes for olefin polymerization. bohrium.com The ability to synthesize highly substituted indenes opens up possibilities for creating polymers with tailored properties.

The table below provides examples of the application of indene-based compounds in materials science.

| Application Area | Indene-Based Compound/Derivative | Function/Property | Reference |

| Organic Electronics | 2-{4-[Bis(4-methylphenyl)amino]phenyl}-1H-indene-6-carbaldehyde | Organic semiconductor in OLEDs | vulcanchem.com |

| Polymer Chemistry | Indene | Monomer for indene/coumarone resins | wikipedia.org |

| Polymer Chemistry | This compound derivatives | Polymer cross-linking agents | vulcanchem.com |

| Catalysis | Substituted indenes | Ligands for metallocene catalysts | bohrium.com |

State of the Art Spectroscopic and Structural Characterization of 1h Indene 6 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise atomic connectivity and constitution of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, proximity, and bonding of each atom within the molecular structure of 1H-Indene-6-carbaldehyde.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a unique fingerprint based on its eight distinct proton environments. The spectrum is characterized by signals spanning the aldehyde, aromatic, vinylic, and aliphatic regions, with chemical shifts (δ) reported in parts per million (ppm).

The most downfield signal, appearing as a sharp singlet around δ 10.05 ppm, is unequivocally assigned to the aldehyde proton (CHO). Its significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.

The aromatic region (δ 7.50-8.00 ppm) contains signals for the three protons on the substituted benzene (B151609) ring. The proton at the C5 position (H5), being ortho to the aldehyde group, appears as a narrow doublet (or singlet-like signal) at δ 7.92 ppm. The proton at C7 (H7), also ortho to the aldehyde, is observed as a doublet of doublets at δ 7.84 ppm, showing coupling to H4. The H4 proton, meta to the aldehyde, resonates as a doublet at δ 7.52 ppm.

The vinylic protons of the cyclopentadiene (B3395910) ring, H2 and H3, appear as distinct multiplets around δ 7.00 and δ 6.71 ppm, respectively. Their coupling to each other and to the aliphatic protons at C1 confirms the integrity of the five-membered ring. Finally, the two equivalent aliphatic protons at the C1 position (H1) resonate as a triplet around δ 3.52 ppm due to coupling with the vinylic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ (Note: Data is interactive. Click headers to sort.)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 10.05 | s (singlet) | - |

| H5 | 7.92 | d (doublet) | 1.4 |

| H7 | 7.84 | dd (doublet of doublets) | 7.8, 1.5 |

| H4 | 7.52 | d (doublet) | 7.8 |

| H2 | 7.00 | dt (doublet of triplets) | 5.6, 1.9 |

| H3 | 6.71 | dt (doublet of triplets) | 5.6, 1.9 |

| H1 (2H) | 3.52 | t (triplet) | 1.9 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each of the ten unique carbon atoms in this compound. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately δ 192.4 ppm.

The aromatic and vinylic region (δ 124-148 ppm) contains signals for the eight sp²-hybridized carbons. The four quaternary carbons (C3a, C6, C7a, and the carbonyl C) are distinguished from the protonated carbons. The signals at δ 147.9, 145.4, and 143.9 ppm are assigned to the quaternary carbons of the fused ring system (C7a, C3a) and the aldehyde-bearing carbon (C6). The five CH carbons of the aromatic and vinylic systems (C2, C3, C4, C5, C7) resonate between δ 124.9 and δ 134.9 ppm. The only sp³-hybridized carbon, the aliphatic C1, is found significantly upfield at δ 33.3 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ (Note: Data is interactive. Click headers to sort.)

| Assigned Carbon | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| CHO | 192.4 | Carbonyl (C=O) |

| C7a | 147.9 | Quaternary (C) |

| C3a | 145.4 | Quaternary (C) |

| C6 | 143.9 | Quaternary (C) |

| C5 | 134.9 | Aromatic (CH) |

| C2 | 131.8 | Vinylic (CH) |

| C3 | 127.4 | Vinylic (CH) |

| C7 | 126.2 | Aromatic (CH) |

| C4 | 124.9 | Aromatic (CH) |

| C1 | 33.3 | Aliphatic (CH₂) |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguous assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. For this compound, the HSQC spectrum would display cross-peaks connecting H1 with C1, H2 with C2, H3 with C3, H4 with C4, H5 with C5, and H7 with C7. A key correlation would also be observed between the aldehyde proton (δ 10.05) and the aldehyde carbon (δ 192.4), confirming its assignment.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range (2- and 3-bond) C-H correlations, which are crucial for piecing together the molecular skeleton. Key correlations that confirm the structure include:

The aldehyde proton (H-CHO) shows correlations to the carbon it is attached to (C6) and the adjacent aromatic carbons (C5 and C7), confirming the position of the aldehyde group on the benzene ring.

The aliphatic H1 protons show correlations to the vinylic carbons C2 and C3, as well as the quaternary bridgehead carbon C7a, linking the five-membered ring to the fused six-membered ring.

The aromatic proton H5 shows correlations to C4, C7, and the quaternary carbons C3a and C6, confirming the connectivity around the benzene moiety.

Together, these 2D NMR experiments provide irrefutable evidence for the assigned structure of this compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. It is exceptionally useful for identifying the specific functional groups present in a molecule like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is dominated by absorptions corresponding to the key functional groups. The most intense and diagnostic band is the carbonyl (C=O) stretching vibration of the aromatic aldehyde, which appears strongly at approximately 1694 cm⁻¹. The conjugation with the aromatic ring lowers this frequency from that of a typical aliphatic aldehyde.

Another hallmark of the aldehyde group is the C-H stretching vibration, which manifests as a characteristic Fermi doublet—two weak to medium bands observed around 2830 cm⁻¹ and 2730 cm⁻¹. Other significant absorptions include the aromatic and vinylic C-H stretches above 3000 cm⁻¹, aromatic C=C ring stretching vibrations around 1610 and 1580 cm⁻¹, and strong C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹).

Table 3: Key FT-IR Absorption Bands for this compound (Note: Data is interactive. Click headers to sort.)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3060 | Medium | Aromatic & Vinylic C-H Stretch |

| ~2830 | Weak | Aldehyde C-H Stretch (Fermi Resonance) |

| ~2730 | Weak | Aldehyde C-H Stretch (Fermi Resonance) |

| ~1694 | Very Strong | Aldehyde C=O Stretch |

| ~1610 | Strong | Aromatic C=C Ring Stretch |

| ~1580 | Medium | Aromatic/Vinylic C=C Stretch |

| ~1220 | Medium | C-CHO Stretch |

| ~830 | Strong | C-H Out-of-Plane Bending |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary vibrational information. According to the principle of mutual exclusion, vibrations that are strong in the IR spectrum (i.e., those with a large change in dipole moment) are often weak in the Raman spectrum, and vice versa.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the carbon skeleton are particularly prominent. The aromatic ring breathing modes and the C=C double bond stretches of both the benzene and cyclopentadiene rings give rise to strong signals between 1550 and 1615 cm⁻¹. While the C=O stretch at ~1694 cm⁻¹ is observable, it is typically of much lower intensity than in the corresponding FT-IR spectrum. The symmetric C-H stretching vibrations also produce notable Raman scattering. This technique is therefore highly effective for confirming the integrity of the fused aromatic-aliphatic ring system.

Table 4: Expected FT-Raman Shifts for this compound (Note: Data is interactive. Click headers to sort.)

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Assignment |

|---|---|---|

| ~3060 | Strong | Symmetric Aromatic C-H Stretch |

| ~1694 | Weak | Aldehyde C=O Stretch |

| ~1610 | Very Strong | Symmetric Aromatic C=C Ring Breathing |

| ~1580 | Strong | Vinylic C=C Stretch |

| ~1390 | Medium | CH₂ Deformation |

| ~1220 | Medium | C-CHO Stretch |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of a molecule, which allows for the determination of its elemental composition. The molecular formula for this compound is C₁₀H₈O. vulcanchem.com This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. The exact mass is a critical piece of data for confirming the identity of a synthesized compound or an unknown analyte.

| Property | Value |

| Molecular Formula | C₁₀H₈O |

| Calculated Exact Mass | 144.057515 |

| Nominal Molecular Weight | 144.17 g/mol vulcanchem.com |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis, the compound is first vaporized and passed through a chromatographic column, where it separates from other components in a mixture based on its volatility and interaction with the column's stationary phase. The time it takes for the compound to pass through the column is known as its retention time, a characteristic property under specific experimental conditions.

Upon exiting the column, the isolated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺), which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak is observed at an m/z of 144. vulcanchem.com

The high energy of the ionization process also causes the molecular ion to break apart into smaller, charged fragments. This fragmentation is not random and produces a reproducible pattern of fragment ions that serves as a molecular "fingerprint." The analysis of this pattern provides valuable information about the compound's structure. For an aromatic aldehyde like this compound, characteristic fragmentation would be expected. This includes the loss of a hydrogen atom to give a stable acylium ion (m/z 143), or the loss of the entire formyl group (CHO) to produce a fragment at m/z 115. libretexts.org Further fragmentation of the indene (B144670) ring system would also contribute to the unique mass spectrum.

| Parameter | Description |

| Molecular Ion Peak (M⁺) | The peak corresponding to the intact molecule that has lost one electron. For this compound, this is observed at m/z 144. vulcanchem.com |

| Retention Time | The time taken for the compound to travel through the GC column. This value is specific to the analytical conditions (e.g., column type, temperature program, carrier gas flow rate). |

| Fragmentation Pattern | A unique pattern of fragment ions generated from the breakdown of the molecular ion. It is used to elucidate the structure of the molecule. |

Table 2: Key Parameters in GC-MS Analysis of this compound.

High-Resolution Mass Spectrometry (HRMS)

X-ray Single Crystal Diffraction for Solid-State Structure Determination

The technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. pensoft.net By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, yielding a detailed molecular structure.

For this compound, a successful X-ray diffraction analysis would provide crucial data, including the crystallographic parameters listed in the table below. While this technique is standard for the characterization of crystalline organic compounds, specific experimental crystallographic data for this compound is not available in the reviewed scientific literature.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit that forms the crystal. |

| Bond Lengths & Angles | The precise distances between bonded atoms and the angles between adjacent bonds. |

| Conformation | The three-dimensional shape and orientation of the molecule in the solid state. |

Table 3: Information Obtainable from X-ray Single Crystal Diffraction.

Advanced Computational and Theoretical Chemistry Applied to 1h Indene 6 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of organic compounds like 1H-Indene-6-carbaldehyde. DFT calculations can predict regioselectivity in electrophilic substitution reactions, offering guidance in the design of new derivatives. vulcanchem.com These computational approaches are also essential for predicting the reactivity of the compound in nucleophilic addition reactions.

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as those employing the B3LYP functional with a 6-311+G(d,p) basis set, are used to determine its optimized geometry. nih.gov Conformational analysis, a systematic study of the different spatial arrangements of a molecule, is crucial for understanding its behavior. chemrxiv.org Advanced protocols like CRENSO, which utilize a multi-level approach starting from semi-empirical methods and refining with more accurate DFT functionals, can efficiently explore the conformational space of flexible molecules. chemrxiv.org These methods are critical for accurately predicting properties that depend on the molecular conformation. chemrxiv.org

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netyoutube.com The energy of the HOMO is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the stability and reactivity of a molecule. researchgate.net For instance, a smaller gap suggests higher reactivity. researchgate.net

DFT calculations are employed to determine the HOMO and LUMO energies and visualize their distribution across the this compound molecule. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack. The electrophilicity index (ω), a global reactivity descriptor, can be calculated from the HOMO and LUMO energies. scielo.org.mx This index quantifies the energy stabilization of a molecule when it accepts an electron from the environment, providing a measure of its electrophilic character. scielo.org.mx A higher electrophilicity index indicates a greater capacity to act as an electrophile. scielo.org.mx

Table 1: Conceptual DFT Reactivity Descriptors for Carbonyl Compounds

| Molecule | μ (a.u.) | η (a.u.) | S (a.u.) | ω (a.u.) | logKeq |

|---|---|---|---|---|---|

| Formaldehyde | -0.165 | 0.316 | 3.16 | 0.043 | 3.36 |

| Acetaldehyde | -0.147 | 0.301 | 3.32 | 0.036 | 1.35 |

| Propanal | -0.143 | 0.297 | 3.37 | 0.034 | 1.04 |

| Acetone | -0.132 | 0.287 | 3.48 | 0.030 | 0.34 |

| Benzaldehyde | -0.163 | 0.231 | 4.33 | 0.057 | - |

| α-chloroacetaldehyde | -0.185 | 0.258 | 3.88 | 0.066 | 4.04 |

Data derived from studies on substituted carbonyl compounds. scielo.org.mx

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. uni-muenchen.de The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. uni-muenchen.demdpi.com Typically, red-colored regions indicate a negative potential, attractive to electrophiles, while blue-colored regions represent a positive potential, susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would highlight the electronegative oxygen atom of the carbonyl group as a region of high electron density (red), indicating its susceptibility to electrophilic attack. Conversely, the carbonyl carbon and the aromatic protons would likely be in electron-deficient regions (blue), marking them as sites for potential nucleophilic interaction. researchgate.net DFT calculations at a level like B3LYP/6-31G(d) are commonly used to generate these maps. researchgate.net MEP analysis complements FMO theory in predicting the reactive sites of a molecule. acs.org

DFT calculations provide a reliable method for predicting the spectroscopic properties of molecules, which can be compared with experimental data for structural verification. science.gov

IR Frequencies: Theoretical vibrational frequencies can be calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). researchgate.net These calculated frequencies often show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. researchgate.netscience.gov For aldehydes, a characteristic strong absorption band for the carbonyl (C=O) stretch is expected. vulcanchem.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). These theoretical spectra can be invaluable in interpreting complex experimental NMR data and confirming the molecular structure. researchgate.net

Table 2: Experimental and Predicted Spectroscopic Data for Indene (B144670) Derivatives

| Spectroscopic Data | Experimental Value | Predicted Value (Method) |

|---|---|---|

| ¹H NMR (Aldehyde Proton) | δ 9.8–10.1 ppm vulcanchem.com | - |

| ¹³C NMR (Carbonyl Carbon) | δ ~204.2 ppm (for a similar isomer) | - |

| IR (Carbonyl Stretch) | ~1700 cm⁻¹ vulcanchem.com | - |

Note: Specific predicted values for this compound require dedicated calculations.

Molecular Electrostatic Potential (MEP) Mapping

Quantum Chemical Studies of Reaction Pathways and Transition States

For reactions involving this compound, such as its synthesis via the Vilsmeier-Haack reaction or its participation in condensation or cycloaddition reactions, DFT calculations can be used to model the reaction pathways. vulcanchem.com For example, in a cyclization reaction, transition state calculations can reveal the conformational preferences (e.g., chair-like vs. boat-like) that determine the stereochemical outcome of the reaction. e3s-conferences.org The binding free-energy analysis can also be crucial in understanding ligand-receptor interactions in a biological context. acs.org

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)